[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl](oxo)acetic acid
Overview
Description
2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the oxoacetic acid group. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid: can be compared with similar compounds such as:
[1,5-Dimethyl-1H-pyrrol-2-yl]methanamine: Shares the pyrrole ring but lacks the thiazole and oxoacetic acid groups.
5-(1,5-Dimethyl-1H-pyrrol-2-yl)-2H-tetrazole: Contains a pyrrole ring and a tetrazole ring, differing in structure and reactivity.
[1,5-Dimethyl-1H-pyrrol-2-yl]methylamine: Similar pyrrole structure but different functional groups.
The uniqueness of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid lies in its combined pyrrole, thiazole, and oxoacetic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(1,5-dimethylpyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-4-5-8(14(6)3)11-13-7(2)10(18-11)9(15)12(16)17/h4-5H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXIWUABSFWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NC(=C(S2)C(=O)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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